4-Hydroxy-6-iodoquinazoline-8-carboxylic acid
CAS No.: 1269421-79-5
Cat. No.: VC2798160
Molecular Formula: C9H5IN2O3
Molecular Weight: 316.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1269421-79-5 |
|---|---|
| Molecular Formula | C9H5IN2O3 |
| Molecular Weight | 316.05 g/mol |
| IUPAC Name | 6-iodo-4-oxo-3H-quinazoline-8-carboxylic acid |
| Standard InChI | InChI=1S/C9H5IN2O3/c10-4-1-5-7(6(2-4)9(14)15)11-3-12-8(5)13/h1-3H,(H,14,15)(H,11,12,13) |
| Standard InChI Key | DYNKZQKHWZGMSD-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C2=C1C(=O)NC=N2)C(=O)O)I |
| Canonical SMILES | C1=C(C=C(C2=C1C(=O)NC=N2)C(=O)O)I |
Introduction
4-Hydroxy-6-iodoquinazoline-8-carboxylic acid is a synthetic organic compound with the chemical formula C9H5IN2O3 and a molecular weight of 316.05 g/mol . This compound belongs to the quinazoline class, which is known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The presence of an iodine atom and a hydroxyl group in its structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Synthesis and Preparation
The synthesis of 4-Hydroxy-6-iodoquinazoline-8-carboxylic acid typically involves multi-step reactions starting from simpler quinazoline derivatives. One method involves the iodination of a precursor quinazoline compound followed by hydroxylation and carboxylation reactions . The detailed synthesis protocol may vary depending on the specific starting materials and desired yield.
Biological Activity and Potential Applications
While specific biological activity data for 4-Hydroxy-6-iodoquinazoline-8-carboxylic acid is limited, compounds within the quinazoline class have shown promising results in various therapeutic areas:
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Anticancer Activity: Quinazolines have been explored as potential anticancer agents due to their ability to inhibit key enzymes involved in cancer cell proliferation .
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Antibacterial Activity: Some quinazoline derivatives exhibit antibacterial properties, making them candidates for the development of new antibiotics .
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Pharmaceutical Intermediates: The compound can serve as an intermediate in the synthesis of more complex pharmaceutical molecules, particularly those targeting specific enzymes or receptors .
Research Findings and Future Directions
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